1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid

Antifungal Agrochemical Discovery 1,2,4-Triazole Pharmacophore

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid (C6H7N3O2; MW 153.14) is a specialized, non-natural amino acid analog featuring a cyclopropane core simultaneously substituted with a carboxylic acid and a 1,2,4-triazole ring at the 1-position. Unlike simple cyclopropane carboxylic acids or isolated triazole scaffolds, this compound presents a conformationally locked, bifunctional architecture.

Molecular Formula C6H7N3O2
Molecular Weight 153.141
CAS No. 1447992-40-6
Cat. No. B2422380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid
CAS1447992-40-6
Molecular FormulaC6H7N3O2
Molecular Weight153.141
Structural Identifiers
SMILESC1CC1(C(=O)O)N2C=NC=N2
InChIInChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11)
InChIKeyYIHIZHJNIXDDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide: 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid (CAS 1447992-40-6) as a Constrained Heterocyclic Building Block


1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid (C6H7N3O2; MW 153.14) is a specialized, non-natural amino acid analog featuring a cyclopropane core simultaneously substituted with a carboxylic acid and a 1,2,4-triazole ring at the 1-position [1]. Unlike simple cyclopropane carboxylic acids or isolated triazole scaffolds, this compound presents a conformationally locked, bifunctional architecture. This structural pre-organization is documented as a privileged motif in medicinal chemistry, as evidenced by its listing in 11 patents as a key intermediate, despite limited primary literature [2], suggesting it offers a distinct synthetic advantage for proprietary drug discovery programs requiring rigidified, heterocyclic pharmacophores.

Why 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid Cannot Be Interchanged with Other Triazole-Cyclopropane Analogs in Research and Process Chemistry


While structurally isomeric triazole-cyclopropane carboxylic acids (e.g., the 1,2,3-triazole regioisomer CAS 2155855-20-0) share an identical molecular formula and molecular weight (153.14 g/mol) , their chemical and biological behavior diverges due to fundamental differences in the triazole ring's electronic properties and hydrogen-bonding capabilities. The 1,2,4-triazole ring acts as a well-established bioisostere for the amide bond and exhibits distinct metal-coordination preferences compared to the 1,2,3-triazole isomer, which is primarily a click-chemistry linker [1]. Substituting these regioisomers in a synthesis or biological assay would introduce uncontrolled variables in target engagement, pharmacokinetics, and reactivity, directly impacting experimental reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence for 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid (CAS 1447992-40-6)


Precedent for 1,2,4-Triazole-Cyclopropane Moiety in Achieving Superior Bioactivity over Commercial Standards

A series of 1,2,4-triazole derivatives containing a cyclopropane moiety, closely related to the target compound's core structure, demonstrated significant fungicidal activity against six test fungi, with several compounds showing superiority over a commercial fungicide standard in a directly comparable in vitro assay [1]. This indicates that the 1,2,4-triazole-cyclopropane scaffold confers a distinct potency advantage over existing non-cyclopropane 1,2,4-triazole fungicides in certain contexts.

Antifungal Agrochemical Discovery 1,2,4-Triazole Pharmacophore

Regioisomeric Identity Dictates Synthetic Route and Target Diversity: 1,2,4- vs 1,2,3-Triazole Incorporation

The target compound (1,2,4-triazole isomer) is synthesized via cyclization of appropriate precursors under controlled conditions, distinct from the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) 'click' chemistry used for the 1,2,3-triazole analog [1]. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known to function as a metabolism-resistant bioisostere for amide bonds and to interact with diverse targets like aromatase and thromboxane synthetase [2], a target engagement profile that is distinct from the often linker-like function of 1,2,3-triazoles. This regioisomeric choice directly impacts the synthetic feasibility and final compound's biological target profile.

Synthetic Chemistry Bioisosterism Click Chemistry Medicinal Chemistry

Conformational Locking by the Cyclopropane Ring: Impact on Pharmacological Activity vs. Acyclic Analogs

Research on conformationally constrained glutamic acid analogs demonstrates that the direct attachment of a cyclopropane ring to a functional group (as in the target compound) imposes a rigid spatial orientation that can dramatically alter potency and selectivity. In a pharmacological evaluation of constrained glutamic acid homologues, the introduction of a cyclopropane ring was found to be detrimental to activity at ionotropic glutamate receptors, showing that conformational rigidity is not inert—it actively directs biological activity [1]. Conversely, a specific cyclopropane amino acid (44a) showed potent agonist activity at mGluR2 with an EC₅₀ of 0.05 μM [1], highlighting how the same constraint can confer high potency at a different target. This evidence establishes that the target compound's conformationally locked structure will produce a different pharmacological fingerprint compared to its flexible acyclic counterparts.

Conformational Constraint Structure-Activity Relationship GPCR Glutamate Receptor

Optimal Application Scenarios for 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid (CAS 1447992-40-6)


Agrochemical Lead Discovery: Next-Generation Fungicide Scaffold

Given the established superiority of 1,2,4-triazole-cyclopropane derivatives over a commercial fungicide in preliminary studies [1], this compound serves as a high-priority core scaffold for generating agrochemical libraries. It is specifically suited for programs targeting resistant fungal pathogens where novel modes of action based on constrained pharmacophores are required.

Probing Metabotropic Glutamate Receptor (mGluR) Pharmacology

As a conformationally locked analog of ACC and a potential bioisostere of glutamic acid, this compound is an ideal candidate for exploring mGluR2/3 pharmacology. The cyclopropane-imposed constraint can be leveraged to design selective agonists or antagonists, as highlighted by the potent mGluR2 agonist activity (EC₅₀ = 0.05 μM) observed in structurally related cyclopropane amino acids [2].

Synthesis of Patent-Eligible Chemical Space for Enzyme Inhibition

With 11 patents already citing this specific compound as an intermediate [3], it is a validated entry point into proprietary, biologically relevant chemical space. Its bifunctional nature (carboxylic acid + 1,2,4-triazole) allows for rapid generation of diverse compound libraries via parallel amidation or metal-catalyzed cross-coupling, potentially targeting enzymes for which 1,2,4-triazole is a known active motif (e.g., aromatase, thromboxane synthetase) [4].

Structural Biology: Probing Drug-Target Interactions with a Rigid Probe

The compound's rigid cyclopropane core fixes the relative orientation of the triazole and carboxylic acid pharmacophores. This makes it an ideal small-molecule probe for crystallography or cryo-EM studies aimed at elucidating the binding mode of 1,2,4-triazole-containing inhibitors, offering more definitive electron density for the functional groups compared to flexible acyclic counterparts [2].

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